

Spectroscopic Data of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B1303904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Hydroxymethyl)quinolin-2(1H)-one**. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted and comparative spectroscopic data to facilitate its identification and characterization. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Chemical Name: **3-(Hydroxymethyl)quinolin-2(1H)-one** Molecular Formula: $C_{10}H_9NO_2$

Molecular Weight: 175.18 g/mol CAS Number: 90097-45-3[1]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(Hydroxymethyl)quinolin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **3-(Hydroxymethyl)quinolin-2(1H)-one** is not readily available in the surveyed literature. However, predicted ^1H and ^{13}C NMR data provide valuable insights into its structural features. These predictions are based on computational models and analysis of structurally related quinolinone derivatives.[2]

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.5 - 11.5	br s	1H	N-H
~7.8 - 8.0	s	1H	H4
~7.2 - 7.6	m	4H	Ar-H (H5, H6, H7, H8)
~4.6	s	2H	-CH ₂ -
~3.5 - 4.0	t	1H	-OH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic of quinolin-2(1H)-ones.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~163	C2 (C=O)
~138	C8a
~131	C4a
~130	C7
~128	C4
~122	C5
~120	C6
~115	C8
~114	C3
~60	-CH ₂ OH

Note: The assignments are based on computational predictions and comparison with known quinolinone derivatives.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-(Hydroxymethyl)quinolin-2(1H)-one** is not available. However, the characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with the spectra of related quinoline and quinolinone compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Expected Infrared Absorption Bands

Frequency (cm ⁻¹)	Vibration	Functional Group
3400 - 3200	O-H stretch (broad)	Hydroxyl (-OH)
3200 - 3000	N-H stretch	Amide (lactam)
3100 - 3000	C-H stretch (aromatic)	Aromatic ring
2950 - 2850	C-H stretch (aliphatic)	Methylene (-CH ₂ -)
1680 - 1650	C=O stretch	Amide (lactam)
1620 - 1580	C=C stretch	Aromatic ring
1480 - 1400	C-C stretch	Aromatic ring
1200 - 1000	C-O stretch	Primary alcohol

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **3-(Hydroxymethyl)quinolin-2(1H)-one** is not documented in the searched literature. The expected molecular ion peak and potential fragmentation patterns can be predicted based on its structure.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
175	[M] ⁺	Molecular ion
157	[M-H ₂ O] ⁺	Loss of water from the hydroxymethyl group
146	[M-CHO] ⁺	Loss of a formyl radical
128	[M-H ₂ O-CO] ⁺	Subsequent loss of carbon monoxide

Note: The fragmentation pattern can be influenced by the ionization technique used.^{[6][7]}

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **3-(Hydroxymethyl)quinolin-2(1H)-one**, based on established methods for similar compounds.

Synthesis

3-(Hydroxymethyl)quinolin-2(1H)-one can be synthesized from 2-chloroquinoline-3-carbaldehyde. The synthesis involves two main steps:

- Hydrolysis of 2-chloroquinoline-3-carbaldehyde to 3-formylquinolin-2(1H)-one:
 - 2-chloroquinoline-3-carbaldehyde is refluxed in an acidic aqueous solution (e.g., 70% acetic acid).
 - The reaction mixture is then neutralized to precipitate the product, 3-formylquinolin-2(1H)-one.
- Reduction of the formyl group:
 - 3-formylquinolin-2(1H)-one is dissolved in a suitable solvent like methanol.
 - A reducing agent, such as sodium borohydride (NaBH_4), is added in portions.
 - The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
 - The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition:

- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.
- Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.
- Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **3-(Hydroxymethyl)quinolin-2(1H)-one**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 2(1H)-Quinolinone [webbook.nist.gov]
- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303904#3-hydroxymethyl-quinolin-2-1h-one-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com